molecular formula C6H14ClNO B3085125 (R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride CAS No. 1152110-88-7

(R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride

Cat. No. B3085125
CAS RN: 1152110-88-7
M. Wt: 151.63 g/mol
InChI Key: CJEZDLLOUKRCJG-JEDNCBNOSA-N
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Description

(R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride, also known as DMPO, is a commonly used spin trapping agent in free radical research. It is a stable nitroxide radical that reacts with reactive oxygen species (ROS) and other free radicals to form stable adducts. DMPO has been used in numerous scientific studies to investigate the mechanisms of oxidative stress and its role in various diseases.

Scientific Research Applications

Chromatography

In chromatography, particularly hydrophilic interaction chromatography (HILIC), polar compounds like "(R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride" can be utilized for the separation of peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. HILIC is characterized by its use of polar columns in aqueous-organic mobile phases rich in organic solvents, which enhances ionization in electrospray ionization mass spectrometry (ESI-MS), making it suitable for the analysis of polar or ionic compounds (Jandera, 2011).

Electrochemical Technology

Electrochemical technology utilizing room-temperature ionic liquids (RTILs) for electroplating and energy storage has seen progress. Compounds with structures similar to "(R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride" could potentially be explored in this field for their solubility and interaction with RTILs, impacting the efficiency of electrochemical processes (Tsuda, Stafford, & Hussey, 2017).

Organic Synthesis and Material Science

In material science and organic synthesis, the modification of biopolymers like xylan to produce ethers and esters for applications in drug delivery and as antimicrobial agents is an area of interest. The chemical reactivity and solubility profile of "(R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride" could potentially make it a candidate for such modifications, enhancing the properties of biopolymers (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Organic Light-Emitting Diodes (OLEDs)

The development of BODIPY-based materials for application in OLED devices demonstrates the role of small organic molecules in the advancement of organic optoelectronics. Molecules similar to "(R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride" could find applications in the design and synthesis of new organic semiconductors for OLEDs, potentially as metal-free infrared emitters (Squeo & Pasini, 2020).

properties

IUPAC Name

(3R)-4,4-dimethylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)4-7-3-5(6)8;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEZDLLOUKRCJG-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@@H]1O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152110-88-7
Record name 3-Pyrrolidinol, 4,4-dimethyl-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152110-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride
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Reactant of Route 6
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